molecular formula C8H20Cl2N2 B2573821 Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride CAS No. 1909316-17-1

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride

Cat. No.: B2573821
CAS No.: 1909316-17-1
M. Wt: 215.16
InChI Key: ZQZMQAPHQBYOJV-UHFFFAOYSA-N
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Description

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C8H19ClN2 It is commonly used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride typically involves the reaction of pyrrolidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted into its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is used in the study of biological systems and as a reagent in biochemical assays.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(pyrrolidin-3-yl)ethanamine dihydrochloride
  • 2-(Dimethylamino)ethylpyrrolidine dihydrochloride
  • N-Methyl-2-(pyrrolidin-2-yl)ethylamine dihydrochloride

Uniqueness

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-2-pyrrolidin-2-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-5-8-4-3-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZMQAPHQBYOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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